molecular formula C23H16FN3O B2664365 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-25-7

8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2664365
CAS RN: 892358-25-7
M. Wt: 369.399
InChI Key: KRPWMVMPFUYMBI-UHFFFAOYSA-N
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Description

The compound “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of quinolinyl-pyrazole . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells . These novel heterocycles are designed and synthesized by chemists through new strategies .


Synthesis Analysis

The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . For instance, an antimicrobial pyrazole-tethered quinoline was prepared through an intermediate, which was then treated with hydrazine to yield the novel quinoline-appended pyrazoles .


Molecular Structure Analysis

The molecular formula of “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is C17H12FN3O . Its average mass is 293.295 Da and its monoisotopic mass is 293.096436 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolinyl-pyrazoles are complex and involve multiple steps . For example, the synthesis of an antimicrobial pyrazole-tethered quinoline involved the treatment of an intermediate compound with hydrazine .

Scientific Research Applications

Antibacterial Activity

The incorporation of a fluorine atom into azaaromatic compounds often enhances their biological activity. In the case of fluoroquinolones, this effect is particularly pronounced. These compounds exhibit a broad spectrum of antibacterial activity, making them valuable in clinical practice. Notably, nalidixic acid, the first quinolone drug, lacked fluorine atoms but paved the way for subsequent fluoroquinolones .

Antimalarial Potential

The quinoline ring system has a rich history in antimalarial drug development. Fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine are examples of synthetic quinolines with antimalarial properties. Incorporating fluorine into these structures enhances their efficacy .

Enzyme Inhibition and Antineoplastic Activity

Synthetic quinolines have demonstrated inhibition of various enzymes, antineoplastic effects, and antiviral activity. Brequinar® and its analogs, based on the quinoline skeleton, find use in transplantation medicine, rheumatic arthritis, and psoriasis treatment. Flosequinan, another quinoline derivative, is employed for heart disease management .

Agricultural Applications

Certain fluorinated quinolines have practical applications in agriculture. Additionally, they serve as components in liquid crystals, contributing to the field of materials science .

Cyanine Dyes and Commercial Production

Quinoline-based cyanine dyes play a significant role in commercial production. These dyes, derived from quinolines, are widely used .

Liquid Crystals and Fluorinated Derivatives

Fluorinated quinolines find use as components in liquid crystals, which have applications in display technology and other fields .

Other Unique Properties and Research Areas

While the above applications highlight key areas, ongoing research explores novel methods of synthesis, reactivity studies, and other potential practical uses for fluorinated quinolines .

Future Directions

The study on N-heterocycles like quinolinyl-pyrazoles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

properties

IUPAC Name

8-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-10-8-17(9-11-18)27-23-19-13-16(24)7-12-21(19)25-14-20(23)22(26-27)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWMVMPFUYMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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